1-Ethyl-3-(3-methylphenyl)piperazine

CAS No.: 1248908-21-5

Cat. No.: VC2945980

Molecular Formula: C13H20N2

Molecular Weight: 204.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1248908-21-5 |

|---|---|

| Molecular Formula | C13H20N2 |

| Molecular Weight | 204.31 g/mol |

| IUPAC Name | 1-ethyl-3-(3-methylphenyl)piperazine |

| Standard InChI | InChI=1S/C13H20N2/c1-3-15-8-7-14-13(10-15)12-6-4-5-11(2)9-12/h4-6,9,13-14H,3,7-8,10H2,1-2H3 |

| Standard InChI Key | XTVAJXVOESNBJU-UHFFFAOYSA-N |

| SMILES | CCN1CCNC(C1)C2=CC=CC(=C2)C |

| Canonical SMILES | CCN1CCNC(C1)C2=CC=CC(=C2)C |

Introduction

Chemical Identity and Structural Properties

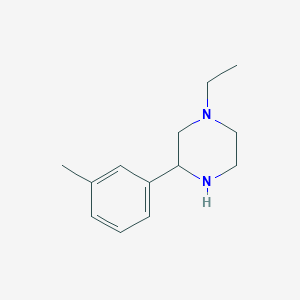

1-Ethyl-3-(3-methylphenyl)piperazine is a piperazine derivative characterized by specific substituents at the 1 and 3 positions of the piperazine ring. The compound's chemical identity is established through several standardized identifiers.

Chemical Identifiers

The chemical identity of 1-Ethyl-3-(3-methylphenyl)piperazine is established through several standardized identifiers as presented in Table 1.

Table 1: Chemical Identifiers of 1-Ethyl-3-(3-methylphenyl)piperazine

| Parameter | Value |

|---|---|

| CAS Number | 1248908-21-5 |

| IUPAC Name | 1-ethyl-3-(3-methylphenyl)piperazine |

| Molecular Formula | C₁₃H₂₀N₂ |

| Molecular Weight | 204.311 g/mol |

| SMILES Notation | CCN1CCNC(C1)c2cccc(c2)C |

| InChI | InChI=1S/C13H20N2/c1-3-15-8-7-14-13(10-15)12-6-4-5-11(2)9-12/h4-6,9,13-14H,3,7-8,10H2,1-2H3 |

| InChIKey | XTVAJXVOESNBJU-UHFFFAOYSA-N |

The compound possesses a distinct structure with an ethyl group attached to one nitrogen of the piperazine ring (position 1) and a 3-methylphenyl group at position 3 of the ring structure .

Structural Features

The molecular structure of 1-Ethyl-3-(3-methylphenyl)piperazine consists of a six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4. The key structural elements include:

-

A six-membered piperazine ring with two nitrogen atoms

-

An ethyl group (-CH₂CH₃) attached to the nitrogen at position 1

-

A 3-methylphenyl group (also known as m-tolyl) at position 3

-

A secondary amine (NH) at position 4

This arrangement creates a molecule with multiple functional groups, contributing to its chemical reactivity and potential biological interactions .

Physical Properties

The physical properties of 1-Ethyl-3-(3-methylphenyl)piperazine determine its behavior in various environments and its utility in chemical processes. Compiled experimental and computational data provide insights into these properties.

General Physical Characteristics

Table 2: Physical Properties of 1-Ethyl-3-(3-methylphenyl)piperazine

| Property | Value | Notes |

|---|---|---|

| Physical State | Not explicitly stated | Likely a solid or viscous liquid at room temperature |

| Flash Point | 127.5 ± 16.1 °C | Indicates thermal safety parameters |

| Boiling Point | 314.7 ± 32.0 °C at 760 mmHg | Indicates high thermal stability |

| Melting Point | Not available | Data not provided in available sources |

| Density | 1.0 ± 0.1 g/cm³ | Comparable to water density |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | Suggests low volatility at room temperature |

| Polarizability | 25.4 ± 0.5 10⁻²⁴cm³ | Indicates molecular response to electric fields |

These physical properties indicate that 1-Ethyl-3-(3-methylphenyl)piperazine is a thermally stable compound with relatively low volatility at room temperature .

Synthesis and Preparation Methods

Purification Methods

The purification of 1-Ethyl-3-(3-methylphenyl)piperazine, like other piperazine derivatives, likely involves:

-

Liquid-liquid extraction

-

Column chromatography

-

Recrystallization

-

Distillation under reduced pressure for final purification

High-performance liquid chromatography (HPLC) is commonly used to monitor reaction progress and assess purity, as noted in the synthesis of related compounds .

Chemical Reactivity

1-Ethyl-3-(3-methylphenyl)piperazine contains several reactive functional groups that contribute to its chemical behavior.

Key Reactive Centers

The compound possesses the following reactive centers:

-

Secondary amine (NH) at position 4 of the piperazine ring, which can:

-

Act as a nucleophile in substitution reactions

-

Undergo N-alkylation or N-acylation

-

Form salts with acids

-

Participate in hydrogen bonding

-

-

Tertiary amine (with ethyl substituent) at position 1, which can:

-

Act as a weaker nucleophile compared to the secondary amine

-

Coordinate with metal ions

-

Form quaternary ammonium salts

-

-

Aromatic ring (3-methylphenyl group), which can undergo:

-

Electrophilic aromatic substitution reactions

-

C-H activation reactions

-

π-stacking interactions

-

Comparison with Related Compounds

Placing 1-Ethyl-3-(3-methylphenyl)piperazine in context with structurally related compounds provides insights into its potential properties and applications.

Structural Analogs

Table 3: Comparison of 1-Ethyl-3-(3-methylphenyl)piperazine with Related Compounds

These comparisons suggest that modifications to the basic phenylpiperazine structure can significantly impact the biological activity and physical properties of these compounds.

Structure-Activity Relationships

From available data on related compounds, several structure-activity relationship trends emerge:

-

N-substitution pattern affects receptor binding selectivity, particularly for neurotransmitter receptors

-

The position and nature of substituents on the phenyl ring influence both binding affinity and pharmacokinetic properties

-

Addition of polar functional groups typically enhances water solubility but may reduce blood-brain barrier penetration

-

The introduction of halogen atoms (particularly fluorine) often enhances metabolic stability and bioavailability

For example, vestipitant, with its specific stereochemistry and substitution pattern, demonstrates high potency and selectivity for NK₁ receptors, highlighting the importance of structural precision in developing pharmacologically active compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume